molecular formula C25H32O13 B1193943 10-Deoxygeniposide tetraacetate

10-Deoxygeniposide tetraacetate

Cat. No.: B1193943
M. Wt: 540.5 g/mol
InChI Key: MNFADCCGRFHLCI-IFULQXDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Deoxygeniposide tetraacetate (C₂₅H₃₂O₁₃) is a glycosidic compound derived from iridoid glycosides, characterized by the acetylation of four hydroxyl groups. It has garnered attention for its role in modulating serum metabolism, as evidenced in a 2025 study on constipated mice, where it exhibited significant upregulation and downregulation of metabolic pathways (log₂FC = ±10.38) . This compound’s structure includes a deoxygenated sugar moiety linked to a tetraacetylated aglycone, which enhances its lipophilicity and bioavailability compared to non-acetylated analogs.

Properties

Molecular Formula

C25H32O13

Molecular Weight

540.5 g/mol

IUPAC Name

methyl (1S,4aS,7aS)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C25H32O13/c1-11-7-8-16-17(23(30)31-6)9-33-24(19(11)16)38-25-22(36-15(5)29)21(35-14(4)28)20(34-13(3)27)18(37-25)10-32-12(2)26/h7,9,16,18-22,24-25H,8,10H2,1-6H3/t16-,18-,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

MNFADCCGRFHLCI-IFULQXDOSA-N

SMILES

CC1=CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tetraacetate Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 10-Deoxygeniposide Tetraacetate and Analogs
Compound Molecular Formula Core Structure Key Functional Groups Primary Applications References
This compound C₂₅H₃₂O₁₃ Iridoid glycoside Tetraacetate, deoxygenated sugar Metabolic regulation
Riboflavin tetraacetate C₁₇H₂₀N₄O₆ Flavonoid Tetraacetate, isoalloxazine Photocatalysis, sulfoxidation
Lead tetraacetate Pb(C₂H₃O₂)₄ Inorganic lead complex Tetraacetate, Pb(IV) Oxidizing agent in synthesis
N-Acetyl-D-glucosamine tetraacetate C₁₄H₂₁NO₉ Glucosamine derivative Tetraacetate, amino sugar Biochemical stability studies

Mechanistic and Application Differences

  • Metabolic Regulation vs. Catalysis :
    this compound’s acetyl groups enhance its interaction with lipid membranes and metabolic enzymes, facilitating serum metabolite modulation in mice . In contrast, riboflavin tetraacetate acts as a photosensitizer, leveraging its tetraacetylated structure to improve solubility in organic solvents for singlet oxygen generation in catalysis .

  • Biological vs. Its biological activity stems from its glycosidic structure, which is absent in inorganic lead-based analogs .
  • Thermodynamic and Stability Profiles :
    N-Acetyl-D-glucosamine tetraacetate (Cp,gas = 893.09 J/mol·K ) shares acetylated sugar features with this compound. However, the latter’s iridoid core introduces steric hindrance, reducing enzymatic degradation rates compared to glucosamine derivatives.

Research Findings and Industrial Relevance

  • This contrasts with methyl 2-(acetylamino)-glucopyranoside tetraacetate, which targets sodium-potassium ATPase in cardiovascular research .
  • Synthetic Challenges : While lead tetraacetate is synthesized electrochemically from metallic lead (costing $0.12/kWh ), this compound requires enzymatic acetylation of natural glycosides, complicating large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-Deoxygeniposide tetraacetate
Reactant of Route 2
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10-Deoxygeniposide tetraacetate

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